2-(2-Thienyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Thienyl)cyclohexanol is an organic compound that features a cyclohexanol moiety substituted with a thienyl group at the second position. This compound is of interest due to its unique structural properties, which combine the characteristics of both cyclohexanol and thiophene rings. The presence of the thienyl group imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications.
Mechanism of Action
Target of Action
It is known that cyclohexanol, a related compound, interacts with alcohol dehydrogenase 1b . This enzyme plays a crucial role in the metabolism of alcohols in the body .
Mode of Action
Alcohols generally undergo oxidation to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids . This process involves the loss of hydrogen atoms and the formation of new bonds.
Biochemical Pathways
For instance, the oxidation of alcohols, like cyclohexanol, can lead to the production of energy in the form of adenosine triphosphate (ATP) through the citric acid cycle .
Pharmacokinetics
A related compound, cyclohexanol, is known to interact with alcohol dehydrogenase 1b, which could potentially influence its metabolism .
Result of Action
The oxidation of alcohols can lead to the formation of carbonyl-containing compounds, which can have various effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)cyclohexanol typically involves the reaction of cyclohexanone with thiophene derivatives under specific conditions. One common method includes the Grignard reaction, where a thienylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding thienyl-substituted cyclohexanone. This process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of specific catalysts and controlled reaction conditions helps in achieving high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Thienyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products:
Oxidation: 2-(2-Thienyl)cyclohexanone.
Reduction: 2-(2-Thienyl)cyclohexane.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
2-(2-Thienyl)cyclohexanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Cyclohexanol: Lacks the thienyl group, resulting in different electronic properties.
Thiophene: Does not have the cyclohexanol moiety, leading to distinct reactivity.
2-Thienylmethanol: Similar structure but with a methanol group instead of cyclohexanol.
Uniqueness: 2-(2-Thienyl)cyclohexanol is unique due to the combination of cyclohexanol and thiophene properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
IUPAC Name |
2-thiophen-2-ylcyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCBNZGPGVRJIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.